molecular formula C10H12FNO B2798534 2-(1-Cyclopropylethoxy)-3-fluoropyridine CAS No. 2197710-17-9

2-(1-Cyclopropylethoxy)-3-fluoropyridine

Cat. No. B2798534
CAS RN: 2197710-17-9
M. Wt: 181.21
InChI Key: UOHSEBAPRGLSGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Cycloalkanes, like the cyclopropyl group in 2-(1-Cyclopropylethoxy)-3-fluoropyridine, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

2-(1-Cyclopropylethoxy)-3-fluoropyridine serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The synthesis of novel compounds, such as the selective cannabinoid CB2 receptor agonist LEI-101, demonstrates the utility of fluoropyridine derivatives in developing drugs with specific targets, like preventing cisplatin-induced nephrotoxicity (Mukhopadhyay et al., 2016). These efforts highlight the role of such compounds in medicinal chemistry, particularly in the design and optimization of receptor-specific drug candidates.

Radiopharmaceutical Applications

The compound's utility extends to the radiopharmaceutical field, where derivatives of fluoropyridines, including those synthesized from this compound, are used in the development of diagnostic and therapeutic agents. For example, a fluoropyridine-based maleimide reagent, designed for the prosthetic labeling of peptides and proteins, underscores the importance of fluoropyridine derivatives in creating radiolabeled compounds for Positron Emission Tomography (PET) imaging (de Bruin et al., 2005). These advancements offer novel approaches to diagnosing and monitoring diseases, leveraging the specific interactions between the radiolabeled compounds and biological targets.

Chemical Synthesis and Catalysis

The role of fluoropyridines in chemical synthesis and catalysis is further evidenced by their incorporation into various chemical reactions and processes. The regioselective amidomethylation of 4-chloro-3-fluoropyridine, through metallation and Minisci-type reactions, illustrates the compound's versatility in synthesizing amidomethylated pyridines with potential biological activities (Papaioannou et al., 2020). Additionally, the discovery of 2-fluoropyridine as a ligand supporting selective Pd-catalyzed C-H functionalization opens new avenues for the efficient synthesis of complex molecules, potentially impacting material science and drug development (Izawa & Stahl, 2010).

Safety and Hazards

The safety data sheet for a related compound, 2-(1-Cyclopropylethoxy)acetic acid, includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

2-(1-Cyclopropylethoxy)-3-fluoropyridine has potential applications in therapeutic treatments. The development of quinolone antibiotics targeting DNA gyrase to overcome bacterial resistance and reduce toxicity is a promising future direction .

properties

IUPAC Name

2-(1-cyclopropylethoxy)-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(8-4-5-8)13-10-9(11)3-2-6-12-10/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSEBAPRGLSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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